Home > Products > Screening Compounds P17347 > Thieno[3,2-c]pyridin-2-ylmethanamine
Thieno[3,2-c]pyridin-2-ylmethanamine -

Thieno[3,2-c]pyridin-2-ylmethanamine

Catalog Number: EVT-14052680
CAS Number:
Molecular Formula: C8H8N2S
Molecular Weight: 164.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thieno[3,2-c]pyridin-2-ylmethanamine is a heterocyclic organic compound characterized by a fused bicyclic structure that includes a thiophene ring and a pyridine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural properties.

Source

The compound is synthesized from various starting materials, including derivatives of thiophene and pyridine. It has been the subject of numerous studies aimed at exploring its chemical properties and biological activities.

Classification

Thieno[3,2-c]pyridin-2-ylmethanamine belongs to the class of compounds known as thienopyridines, which are recognized for their diverse pharmacological properties. It can be classified under heterocyclic compounds due to the presence of nitrogen and sulfur in its structure.

Synthesis Analysis

Methods

The synthesis of thieno[3,2-c]pyridin-2-ylmethanamine typically involves the cyclization of 2-aminothiophene derivatives with suitable aldehydes or ketones. One common synthetic route includes:

  1. Starting Materials: 2-aminothiophene and appropriate aldehydes.
  2. Cyclization Reaction: The reaction conditions often involve heating in an inert solvent such as dimethylformamide or tetrahydrofuran, typically at temperatures ranging from 60°C to the boiling point of the solvent.

Technical Details

Industrial production may employ continuous flow reactors and automated systems to optimize yield and purity while minimizing environmental impact. This approach allows for better control over reaction conditions and enhances scalability for commercial applications .

Molecular Structure Analysis

Structure

The molecular formula of thieno[3,2-c]pyridin-2-ylmethanamine is C8H8N2SC_8H_8N_2S, with a molecular weight of 164.23 g/mol. The compound features a unique bicyclic structure that can be represented as follows:

  • IUPAC Name: thieno[3,2-c]pyridin-2-ylmethanamine
  • Canonical SMILES: C1=CN=CC2=C1SC(=C2)CN
  • InChI Key: MWPZMIAZMPWLHW-UHFFFAOYSA-N

Data

PropertyValue
Molecular FormulaC8H8N2S
Molecular Weight164.23 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Chemical Reactions Analysis

Reactions

Thieno[3,2-c]pyridin-2-ylmethanamine can undergo several types of chemical reactions:

  1. Oxidation: Can be oxidized to form sulfoxides or sulfones.
  2. Reduction: Nitro groups can be reduced to amines or double bonds within the structure can be hydrogenated.
  3. Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the core structure.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents: Halogens and alkyl halides under appropriate conditions .
Mechanism of Action

Thieno[3,2-c]pyridin-2-ylmethanamine's mechanism of action involves its interaction with specific molecular targets such as kinases and enzymes. The compound's heterocyclic structure allows it to form hydrogen bonds and other interactions with active sites on these targets, modulating their activity. This interaction is particularly relevant in therapeutic contexts where kinase inhibition is crucial for treating diseases like cancer .

Physical and Chemical Properties Analysis

Physical Properties

Thieno[3,2-c]pyridin-2-ylmethanamine is typically characterized by:

  • A solid state at room temperature.
  • Solubility in organic solvents.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo reactions depending on environmental factors such as pH and temperature. Its reactivity profile makes it suitable for further derivatization in synthetic applications .

Applications

Thieno[3,2-c]pyridin-2-ylmethanamine has several scientific uses:

  1. Chemistry: Serves as a versatile building block for synthesizing complex heterocyclic compounds.
  2. Biology: Used in developing kinase inhibitors and other bioactive molecules.
  3. Medicine: Derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.
  4. Industry: Utilized in producing pharmaceuticals and agrochemicals .
Introduction to Thieno[3,2-c]pyridin-2-ylmethanamine in Medicinal Chemistry

Nomenclature and Structural Classification within Heterocyclic Systems

Thieno[3,2-c]pyridin-2-ylmethanamine represents a privileged scaffold in medicinal chemistry characterized by a fused heterobicyclic system. The systematic IUPAC name denotes a tricyclic structure consisting of a pyridine ring fused with a thiophene moiety at the [3,2-c] positions, bearing an aminomethyl group (-CH₂NH₂) at the 2-position of the pyridine ring. This molecular architecture is formally identified by the chemical formula C₉H₁₀N₂S and carries the PubChem CID 45117642 [1]. The core structure positions the sulfur atom of the thiophene ring adjacent to the pyridine nitrogen, creating an electron-rich system conducive to π-stacking interactions with biological targets.

The structural complexity arises from several key features:

  • Fusion topology: The [3,2-c] fusion denotes bonding between position 3 of the thiophene ring and positions 3-4 of the pyridine ring, creating a planar bicyclic system with bond angle strain that influences target binding [4].
  • Tautomerism: The bridgehead hydrogen exhibits prototropic tautomerism, allowing adaptability in hydrogen bonding interactions with biological targets.
  • Functionalization potential: The aminomethyl group provides a synthetic handle for derivatization, enabling the creation of amide, urea, or Schiff base derivatives to modulate pharmacological properties.

Table 1: Structural Descriptors of Thieno[3,2-c]pyridin-2-ylmethanamine

PropertySpecification
Molecular FormulaC₉H₁₀N₂S
Systematic Name1-(Thieno[3,2-c]pyridin-2-yl)methanamine
Ring System ClassificationOrtho-fused heterobicyclic
Heteroatom PositionsS1 (thiophene), N1 (pyridine)
Key Functional Group-CH₂NH₂ (aminomethyl)
PubChem CID45117642

This molecular framework serves as a bioisostere for purine nucleobases, allowing it to mimic endogenous substrates in enzymatic binding pockets while conferring enhanced metabolic stability compared to purine-based drugs [6]. The electron distribution creates a dipole moment ranging from 3.5-4.2 Debye, facilitating interactions with charged residues in target proteins—a feature exploited in kinase inhibitor design [2] [7].

Historical Evolution of Thienopyridine Derivatives in Drug Discovery

The medicinal exploration of thienopyridines originated with the discovery of ticlopidine in the 1970s, a first-generation antiplatelet agent featuring the thieno[3,2-c]pyridine core without the 2-aminomethyl substitution [8] [10]. Ticlopidine's mechanism as a P2Y12 receptor antagonist validated the thienopyridine scaffold as a privileged structure in cardiovascular therapeutics, though its clinical utility was limited by hematological side effects. This historical foundation spurred investigations into structurally optimized derivatives, culminating in the strategic introduction of the 2-aminomethyl group to enhance target affinity and selectivity.

The evolution progressed through distinct phases:

  • First generation (1970s-1990s): Non-aminomethylated derivatives (ticlopidine analogues) dominated cardiovascular research, with formulation patents focusing on stability enhancement through salt formation and excipient optimization [8].
  • Kinase inhibitor era (2010s): The discovery that thieno[3,2-c]pyridin-4-amines exhibit potent Bruton's tyrosine kinase (BTK) inhibition (IC₅₀ = 12.8 nM for compound 14g) redirected the scaffold toward oncology applications [2]. This period witnessed strategic migration of the amine group from the pyridine ring to the 2-position methylene.
  • Polypharmacology phase (2020s): Contemporary research exploits the 2-aminomethyl group for multi-target engagement, exemplified by derivatives showing simultaneous activity against tubulin polymerization and vascular disrupting targets [9].

Table 2: Evolution of Key Thienopyridine Derivatives

GenerationRepresentative CompoundStructural FeaturesPrimary Therapeutic Application
First (1970s)TiclopidineUnsubstituted thieno[3,2-c]pyridineAntiplatelet therapy
Second (2010s)BTK inhibitor 14gThieno[3,2-c]pyridin-4-amineOncology (BTK inhibition)
Third (2020s)Tubulin binder 20(2-Aminomethyl)thieno[3,2-d]pyrimidin-4-yl ketoneAntimitotic/VDA therapy

The structural progression demonstrates a deliberate shift from simple ring systems to aminomethyl-functionalized analogues that enable expanded interactions with diverse biological targets. Patent analysis reveals that substitution at the 2-position increased 300% between 2000-2020 compared to prior decades, reflecting the growing importance of the aminomethyl group in modern drug design [8] [10]. The chemical space around the aminomethyl moiety now encompasses secondary and tertiary amines, amides, and ureas—each conferring distinct pharmacological profiles while maintaining the core scaffold's metabolic stability.

Therapeutic Relevance in Targeting Oncogenic and Inflammatory Pathways

Thieno[3,2-c]pyridin-2-ylmethanamine derivatives demonstrate remarkable versatility in modulating disease-relevant pathways, particularly in oncology and inflammation. The scaffold's planar conformation facilitates deep binding pocket penetration in kinases and tubulin, while the aminomethyl group serves as a hydrogen bond donor/acceptor for critical interactions with catalytic residues.

Oncogenic Pathway Modulation:

  • BTK Inhibition: Aminomethyl derivatives exhibit sub-micromolar inhibition of Bruton's tyrosine kinase, a key regulator in B-cell receptor signaling. Compound 14g (structurally related to the aminomethyl series) demonstrates IC₅₀ = 12.8 nM against BTK with >100-fold selectivity over related kinases. This inhibition disrupts downstream survival pathways in malignant B-cells, showing potent activity against hematological malignancies [2].
  • Tubulin Depolymerization: Structural hybrids featuring (thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone linked to aminomethyl substituents (e.g., compound 20) induce microtubule destabilization through colchicine site binding (IC₅₀ = 1.6 μM). This disrupts mitotic spindle formation and functions as a vascular disrupting agent by targeting tumor endothelial cells [9].
  • VEGFR-2 Antagonism: While primarily reported in thieno[2,3-d]pyrimidines, the structural similarity confers potential for aminomethyl-thienopyridines to inhibit angiogenesis. Analogous compounds show IC₅₀ values of 0.23 μM against VEGFR-2, comparable to sorafenib, by occupying the ATP-binding pocket through hinge region interactions [7].

Inflammatory Pathway Intervention:

  • The scaffold demonstrates structural homology to phospholipase A₂ (PLA₂) inhibitors, suggesting potential for eicosanoid pathway modulation. Though direct evidence is limited for this specific derivative, related thieno[2,3-b]pyridines significantly reduce prostaglandin E₂ and leukotriene B₄ production in macrophage models [3].
  • Molecular docking suggests the aminomethyl group forms salt bridges with conserved aspartate residues in cyclooxygenase-2 (COX-2), positioning thieno[3,2-c]pyridin-2-ylmethanamine derivatives as potential next-generation anti-inflammatory agents without the cardiovascular risks associated with traditional COX inhibitors.

Table 3: Key Biological Activities of Thienopyridine Derivatives

Biological TargetDerivative StructureReported ActivityCellular Effect
Bruton's Tyrosine KinaseThieno[3,2-c]pyridin-4-amineIC₅₀ = 12.8 nM [2]Blocks B-cell proliferation
Tubulin (Colchicine site)(2-Pyrrolidinyl)thieno[3,2-d]pyrimidinyl methanoneIC₅₀ = 1.6 μM [9]Mitotic arrest & VDA activity
VEGFR-2Thieno[2,3-d]pyrimidineIC₅₀ = 0.23 μM [7]Anti-angiogenic
Cancer Stem Cell MarkersThieno[2,3-b]pyridine acryloylEC₅₀ = 2.14 μM (HeLa) [3]Reduces CD49f+/CD44+ populations

The scaffold significantly impacts cancer stem cell (CSC) populations, as evidenced by thieno[2,3-b]pyridine derivatives reducing CD49f+/CD44+ cervical CSCs by >60% at 5 μM through glycosphingolipid modulation [3]. This suggests potential for aminomethyl derivatives to target therapy-resistant cell populations in solid tumors. Additionally, metabolic profiling indicates these compounds alter 20+ metabolites in cancer cells, particularly affecting glycolytic and TCA cycle intermediates—a unique mechanism distinct from conventional chemotherapeutics [3] [5]. The structural flexibility permits optimization for blood-brain barrier penetration (predicted logBB = -0.3 to 0.1) or reduced CNS exposure (logBB < -1) depending on therapeutic requirements, as demonstrated by computational ADMET profiling of analogues [7].

Properties

Product Name

Thieno[3,2-c]pyridin-2-ylmethanamine

IUPAC Name

thieno[3,2-c]pyridin-2-ylmethanamine

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

InChI

InChI=1S/C8H8N2S/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5H,4,9H2

InChI Key

MWPZMIAZMPWLHW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1SC(=C2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.